MT3 Melatonin Receptor Binding Affinity: 5-Methoxy-7-nitroindole Derivative vs. Melatonin and 4-Nitro Analog
The 7-nitro derivative of melatonin (compound 22, synthesized from 5-methoxy-7-nitroindole) exhibits a complete loss of MT3 receptor binding affinity (Ki ~1000 nM) while retaining good MT1 and MT2 affinities [1]. This contrasts sharply with melatonin (Ki MT3 = 56.9 nM) and the 4-nitro isomer (Ki MT3 = 0.31-0.13 nM), demonstrating that the 7-nitro substitution produces a functionally distinct pharmacological profile that is not achievable with 4-nitro or unsubstituted melatonin [1].
| Evidence Dimension | Melatonin MT3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ~1000 nM (7-nitro derivative, compound 22) |
| Comparator Or Baseline | Melatonin (1): Ki 56.9 nM; 4-nitro isomer (5): Ki 0.13 nM |
| Quantified Difference | >17-fold reduction vs. melatonin; >7,700-fold reduction vs. 4-nitro isomer |
| Conditions | In vitro competition binding assay using 2-[125I]-iodomelatonin on hamster brain membrane preparations (MT3 site) |
Why This Matters
This differential MT3 knockout profile enables researchers to selectively probe MT1/MT2-mediated melatonin functions without MT3 interference, a capability not offered by melatonin or 4-nitro derivatives.
- [1] Leclerc, V.; Yous, S.; Delagrange, P.; Boutin, J. A.; Renard, P.; Lesieur, D. Synthesis of Nitroindole Derivatives with High Affinity and Selectivity for Melatoninergic Binding Sites MT3. J. Med. Chem. 2002, 45, 1853-1859. View Source
